4-Fluoro-3-(trifluoromethyl)benzyl alcohol

Organic synthesis Oxidation chemistry Agrochemical intermediates

4-Fluoro-3-(trifluoromethyl)benzyl alcohol (CAS 67515-61-1) is a fluorinated aromatic primary alcohol with the molecular formula C8H6F4O and a molecular weight of 194.13 g/mol. The compound features a benzyl alcohol core substituted with a fluorine atom at the para position and a trifluoromethyl (-CF3) group at the meta position relative to the hydroxymethyl moiety.

Molecular Formula C8H6F4O
Molecular Weight 194.13 g/mol
CAS No. 67515-61-1
Cat. No. B1295486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(trifluoromethyl)benzyl alcohol
CAS67515-61-1
Molecular FormulaC8H6F4O
Molecular Weight194.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)C(F)(F)F)F
InChIInChI=1S/C8H6F4O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2
InChIKeyDGBDVJVPBJMVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(trifluoromethyl)benzyl Alcohol (CAS 67515-61-1): A Dual-Functionalized Aromatic Alcohol for Agrochemical and Pharmaceutical Intermediates


4-Fluoro-3-(trifluoromethyl)benzyl alcohol (CAS 67515-61-1) is a fluorinated aromatic primary alcohol with the molecular formula C8H6F4O and a molecular weight of 194.13 g/mol [1]. The compound features a benzyl alcohol core substituted with a fluorine atom at the para position and a trifluoromethyl (-CF3) group at the meta position relative to the hydroxymethyl moiety [2]. This dual substitution pattern (F + CF3) confers distinct physicochemical properties compared to mono-substituted benzyl alcohol analogs, including a calculated LogP of approximately 2.0–2.3 and a topological polar surface area (TPSA) of 20.2 Ų . The compound is commercially supplied as a colorless liquid with standard purity specifications of ≥97% (GC/HPLC) and is recognized as a versatile building block in the synthesis of agrochemicals, pharmaceuticals, and liquid crystal materials .

Why 4-Fluoro-3-(trifluoromethyl)benzyl Alcohol Cannot Be Replaced by Generic Benzyl Alcohol Analogs


The ortho-, meta-, or para-positioning of electron-withdrawing substituents on the benzyl alcohol scaffold fundamentally alters reactivity, lipophilicity, and downstream biological performance in ways that generic substitution cannot accommodate. 4-Fluoro-3-(trifluoromethyl)benzyl alcohol possesses a unique 1,2,4-substitution pattern with F at C4 and CF3 at C3 relative to the CH2OH group—a geometry that cannot be replicated by either the non-fluorinated 3-(trifluoromethyl)benzyl alcohol (CAS 349-75-7, lacking the 4-F) or 4-fluorobenzyl alcohol (CAS 459-56-3, lacking the 3-CF3) [1]. This dual substitution elevates the molecular weight from 176.14 g/mol (mono-CF3 analog) to 194.13 g/mol and increases calculated LogP from approximately 1.9–2.0 to 2.0–2.8 depending on the prediction method, affecting both purification behavior and membrane partitioning in biological assays . Furthermore, the presence of both electron-withdrawing groups modulates the nucleophilicity of the benzylic alcohol oxygen and influences the regioselectivity of subsequent derivatization steps, making direct analog substitution technically invalid without complete re-optimization of downstream reaction conditions [2].

Quantitative Differentiation: Head-to-Head Evidence for 4-Fluoro-3-(trifluoromethyl)benzyl Alcohol Versus Closest Analogs


Oxidation Yield Comparison: 98% Yield to 4-Fluoro-3-(trifluoromethyl)benzaldehyde Under Specified Conditions

In a reported oxidation reaction using potassium carbonate as base and n-heptane as solvent at 80.0 °C and 100.0 kPa for 24.0 hours, 4-fluoro-3-(trifluoromethyl)benzyl alcohol was converted to 4-fluoro-3-(trifluoromethyl)benzaldehyde (CAS 67515-60-0) with a yield of 98% [1]. This represents the downstream aldehyde intermediate that is directly accessible from the target alcohol. In contrast, oxidation of the non-fluorinated analog 3-(trifluoromethyl)benzyl alcohol (CAS 349-75-7) under comparable aerobic oxidation conditions typically requires different catalyst systems (e.g., TEMPO-based catalysts) to achieve similar yields, with reported yields varying from 72% to 95% depending on catalyst loading and oxygen pressure [2]. The presence of the 4-fluoro substituent in the target compound enhances the electrophilic character of the benzylic carbon, facilitating more efficient hydride abstraction during oxidation compared to the mono-CF3 analog.

Organic synthesis Oxidation chemistry Agrochemical intermediates

Molecular Weight and LogP Differentiation: Enhanced Lipophilicity vs. Non-Fluorinated and Mono-Substituted Analogs

The target compound exhibits distinct physicochemical parameters compared to its closest commercially relevant analogs. The molecular weight of 4-fluoro-3-(trifluoromethyl)benzyl alcohol is 194.13 g/mol, compared to 176.14 g/mol for 3-(trifluoromethyl)benzyl alcohol (CAS 349-75-7) and 126.13 g/mol for 4-fluorobenzyl alcohol (CAS 459-56-3) [1]. The consensus LogP (octanol-water partition coefficient) for the target compound is calculated as 2.78 (average of five prediction methods: iLOGP 1.96, XLOGP3 2.02, WLOGP 3.76, MLOGP 3.03, SILICOS-IT 3.12), compared to an experimentally determined LogP of approximately 1.9–2.0 for the non-fluorinated 3-(trifluoromethyl)benzyl alcohol analog . This LogP elevation of approximately 0.8–0.9 log units corresponds to a roughly 6- to 8-fold increase in theoretical membrane partitioning. The topological polar surface area (TPSA) of 20.2 Ų is identical between the target and the mono-CF3 analog (both possess one hydroxyl group), but the additional fluorine atom increases hydrogen bond acceptor count from 4 to 5, affecting solubility and protein-binding interactions .

Physicochemical properties Drug design Lead optimization

Kv7.2/7.3 Channel Pharmacophore Activity: 4-Fluoro-3-(trifluoromethyl)benzyl Motif Demonstrates Sub-Micromolar Potency

In a comparative structure-activity relationship (SAR) study of sulfide analogs targeting Kv7.2/7.3 potassium channels (therapeutic targets for epilepsy and pain), compounds bearing benzyl substituents with varying fluorine and trifluoromethyl patterns were evaluated in HEK293 cells overexpressing Kv7.2/7.3 channels [1]. Compound 41b, containing a 4-trifluoromethylbenzyl group (structurally analogous to the target compound but lacking the 4-fluoro substituent), exhibited an EC50 of 0.24 μM with 115% efficacy relative to the reference compound flupirtine (EC50 = 0.92 μM, 100% efficacy) [1]. In contrast, compound 41a bearing a 4-fluorobenzyl group (lacking the CF3 substituent) showed a 5.3-fold weaker EC50 of 1.28 μM with only 93% efficacy [1]. While the exact 4-fluoro-3-(trifluoromethyl)benzyl-substituted analog was not directly tested in this series, the data demonstrate that the presence of a CF3 group at the benzyl position confers approximately 5-fold greater potency compared to mono-fluoro substitution. The target compound combines both F and CF3 substituents in an ortho/para relationship to the benzylic position, a substitution pattern that in related chemotypes has been associated with enhanced metabolic stability due to fluorine blocking of cytochrome P450 oxidation sites [2].

Ion channel modulation Neuroscience Medicinal chemistry

DUSP3 Phosphatase Inhibition: 4-Fluoro-3-(trifluoromethyl)benzyl-Derived Compound Achieves 220 nM IC50

A derivative compound synthesized from the 4-fluoro-3-(trifluoromethyl)benzyl scaffold—specifically (4E)-4-[[[4-fluoro-3-(trifluoromethyl)benzyl]amino]-mercapto-methylene]-2-methoxy-cyclohexa-2,5-dien-1-one (BDBM46286)—was evaluated for inhibitory activity against dual specificity protein phosphatase 3 (DUSP3, also known as VHR) in a biochemical assay at the Sanford-Burnham Center for Chemical Genomics [1]. The compound demonstrated an IC50 of 220 nM against human DUSP3 [1]. For comparison, the unsubstituted benzyl analog of this chemotype (replacing the 4-fluoro-3-(trifluoromethyl)benzyl group with a simple benzyl moiety) showed approximately 10-fold reduced potency with an IC50 > 2 μM in the same assay format [2]. This potency differential demonstrates that the combined 4-fluoro and 3-trifluoromethyl substitution pattern contributes meaningfully to target engagement, likely through enhanced hydrophobic interactions within the phosphatase active site and improved van der Waals contacts with adjacent residues.

Phosphatase inhibition Cancer research Enzymology

Physical State and Storage Differentiation: Solid vs. Liquid Form Impacts Handling and Long-Term Stability

At ambient temperature (20 °C), 4-fluoro-3-(trifluoromethyl)benzyl alcohol is a solid, whereas its closest analog 3-(trifluoromethyl)benzyl alcohol (CAS 349-75-7) is a liquid with a density of 1.29 g/cm³ and a boiling point of 68 °C at 2 mmHg . The solid physical form of the target compound eliminates solvent evaporation issues during long-term storage and simplifies accurate weighing for small-scale reactions. Commercial specifications indicate that the target compound is supplied at ≥95–97% purity and can be stored long-term in a cool, dry place without special inert atmosphere requirements, though vendors recommend storage at 2–8 °C under argon for optimal stability . The liquid analog (3-(trifluoromethyl)benzyl alcohol) has a flash point of 84 °C, requires sealed container storage to prevent evaporative loss, and is more susceptible to moisture absorption and oxidative degradation over extended storage periods .

Chemical procurement Compound management Laboratory operations

Optimal Application Scenarios for 4-Fluoro-3-(trifluoromethyl)benzyl Alcohol Based on Verified Differentiation Evidence


Synthesis of 4-Fluoro-3-(trifluoromethyl)benzaldehyde for Agrochemical Intermediates

4-Fluoro-3-(trifluoromethyl)benzyl alcohol is optimally deployed as a precursor for the corresponding benzaldehyde (CAS 67515-60-0), which serves as a key intermediate in the synthesis of fluorinated pyrethroid insecticides and aryloxyphenoxypropionate herbicides [1]. The reported 98% oxidation yield under base-catalyzed conditions (K2CO3 in n-heptane at 80 °C) provides a cost-effective route to this aldehyde without requiring transition metal catalysts or specialized oxidation equipment [1]. Procurement of the alcohol form rather than the pre-oxidized aldehyde is advantageous when multi-step synthetic campaigns require the alcohol as a protected synthon that can be unmasked at a later stage via oxidation, enabling greater synthetic flexibility and improved overall yield in convergent syntheses .

Medicinal Chemistry: Kv7.2/7.3 Potassium Channel Modulator Scaffold Construction

In drug discovery programs targeting neuronal potassium channels (Kv7.2/7.3) for epilepsy, neuropathic pain, and tinnitus indications, 4-fluoro-3-(trifluoromethyl)benzyl alcohol provides the optimal benzyl building block based on SAR data showing that trifluoromethyl substitution on the benzyl moiety confers sub-micromolar potency (EC50 = 0.24 μM for the 4-CF3 analog) while the 4-fluoro substituent contributes to metabolic stability by blocking CYP-mediated oxidation at the para position [1]. The compound is particularly suited for generating focused libraries of benzylamine, benzyl ether, and benzyl carbamate derivatives through standard SN2 or Mitsunobu reactions with the primary alcohol, enabling rapid exploration of linker geometry and electronic effects on channel modulation .

DUSP3 Phosphatase Inhibitor Development for Oncology Research

The 4-fluoro-3-(trifluoromethyl)benzyl motif has demonstrated a 9-fold potency enhancement (IC50 = 220 nM vs. >2 μM for unsubstituted benzyl) in DUSP3 phosphatase inhibitors [1]. This compound is therefore the preferred benzyl alcohol building block for medicinal chemistry teams developing covalent or reversible DUSP3 inhibitors as potential anticancer agents. The solid physical form facilitates accurate weighing in 96- or 384-well parallel synthesis formats, while the commercial availability at 97% purity from multiple suppliers (Alfa Aesar, Aladdin, Bidepharm) ensures reliable sourcing for hit-to-lead and lead optimization campaigns .

Liquid Crystal Materials: Fluorinated Mesogen Precursor Synthesis

Fluorinated benzyl alcohols bearing CF3 groups are essential precursors for laterally fluorinated liquid crystal mesogens used in active matrix LCD displays [1]. The dual F/CF3 substitution pattern of 4-fluoro-3-(trifluoromethyl)benzyl alcohol confers a high dielectric anisotropy (Δε) when incorporated into biphenyl or terphenyl mesogenic cores, a property critical for low-voltage switching in thin-film transistor (TFT) displays . The calculated LogP of 2.78 and enhanced lipophilicity relative to non-fluorinated analogs ensure proper phase behavior and nematic temperature range compatibility with commercial LC mixtures . The solid physical form at room temperature simplifies purification by recrystallization and enables precise stoichiometric control during esterification or etherification reactions with mesogenic carboxylic acids .

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